(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, also known as 3-amino-2-hydroxy-4-phenylbutyric acid, is a chiral amino acid derivative characterized by its unique stereochemistry and functional groups. It is classified as a non-proteinogenic amino acid and is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is with a molecular weight of 195.22 g/mol, and it has the CAS number 59554-14-2 .
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid can be achieved through various methods, including:
In one notable synthetic route, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was synthesized by reacting triethylamine with a benzyl thiocarbonate derivative in a mixed solvent at room temperature. The reaction yielded a high purity product after subsequent purification steps involving washing and crystallization .
The molecular structure of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid features:
Key structural data includes:
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is reactive and participates in various chemical reactions, including:
These reactions are significant for modifying the compound for various applications in pharmaceuticals and organic synthesis.
The mechanism of action of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with biological targets:
This dual functionality enhances its potential as a therapeutic agent in various biological processes .
These properties make it suitable for various scientific applications.
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has several scientific uses:
Enkephalinase (neutral endopeptidase, NEP; EC 3.4.24.11) is a membrane-bound zinc metalloprotease that plays a critical role in the rapid hydrolysis of endogenous opioid peptides, particularly methionine-enkephalin (Met-enkephalin; Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin. This enzyme cleaves enkephalins at the Gly³-Phe⁴ bond, terminating their analgesic and neuromodulatory actions at opioid receptors. The degradation occurs primarily within synaptic clefts of key pain-modulating regions, including the periaqueductal gray (PAG) and medullary reticular formation, where enkephalins function as neurotransmitters in mammalian pain control pathways [1] [4]. Under physiological conditions, enkephalinase operates alongside other peptidases—including aminopeptidase N (APN) and angiotensin-converting enzyme (ACE)—to tightly regulate opioid peptide concentrations. This enzymatic cascade ensures precise spatiotemporal control of enkephalin signaling but also represents a pharmacological target for augmenting endogenous analgesia [6] .
Table 1: Key Enzymes in Enkephalin Degradation
| Enzyme | Primary Cleavage Site | Inhibitor Sensitivity | Cellular Localization |
|---|---|---|---|
| Enkephalinase (NEP) | Gly³-Phe⁴ bond | Thiorphan, AHPA derivatives | Synaptic membranes |
| Aminopeptidase N | Tyr¹-Gly² bond | Bestatin, Angiotensin III | Glial and neuronal membranes |
| ACE | Phe⁴-Met⁵ bond | Captopril, Angiotensin III | Endothelial and neural tissues |
| Dipeptidyl Aminopeptidase | Multiple bonds | Insensitive to AHPA | Limited distribution |
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a chiral amino acid derivative featuring a β-hydroxy-α-amino acid scaffold with defined stereochemistry essential for its inhibitory activity. The (2S,3R) configuration positions its pharmacophores to optimally interact with enkephalinase’s catalytic zinc ion and substrate-binding subsites. The C4 phenyl group mimics the hydrophobic Phe⁴ side chain of enkephalin, facilitating occupation of the S₁′ pocket, while the C3 amino group coordinates the catalytic zinc through its lone pair electrons. The C2 hydroxyl group forms hydrogen bonds with active-site residues (Glu₅₈₄ and His₅₈₇ in human NEP), stabilizing the transition-state complex [2] [3] .
Table 2: Structure-Activity Relationships of AHPA Derivatives
| Compound | R-Group Modification | Relative Enkephalinase Inhibition Potency | Analgesia Augmentation Rank |
|---|---|---|---|
| (2S,3R)-AHPA | Unmodified (parent compound) | 1.0x | 5th (weakest) |
| Bestatin | (2S,3R)-AHPA-Valine conjugate | 12.8x | 1st (strongest) |
| D-Phe-AHPA | N-terminal D-Phenylalanine | 8.3x | 2nd |
| AHPA-D-Ala | C-terminal D-Alanine | 5.6x | 3rd |
| p-OH-AHPA-D-Phe | Parahydroxy-phenyl + D-Phe | 4.2x | 4th |
Structure-activity relationship (SAR) studies reveal that N-acylation or peptide conjugation significantly enhances inhibitory potency. Bestatin (ubiquitin aminopeptidase I inhibitor), formally known as [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-valine, exhibits 12.8-fold greater enkephalinase inhibition than the parent AHPA due to extended interactions with the S₂′ subsite. Modifications at the N-terminus (e.g., D-Phe-AHPA) or carboxyl group (e.g., methyl esterification) improve membrane permeability or zinc affinity, respectively. Notably, derivatives like (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid (molecular formula: C₁₂H₁₅NO₄; MW: 237.25 g/mol) maintain inhibitory activity but exhibit reduced blood-brain barrier penetration compared to more lipophilic analogs [2] [3] . The canonical SMILES string for the core scaffold is N[C@H](Cc1ccccc1)[C@H](O)C(O)=O, reflecting its stereospecific configuration [2].
(2S,3R)-AHPA derivatives exhibit distinct yet complementary inhibitory profiles compared to classical enkephalinase inhibitors:
Bestatin (Ubenimex): Though primarily an aminopeptidase inhibitor, bestatin shares the AHPA core scaffold conjugated to L-valine. It demonstrates broader specificity, inhibiting both aminopeptidase N (APN) and enkephalinase (IC₅₀ ~1–5 μM). In murine models, bestatin augments Met-enkephalin-induced antinociception more potently than AHPA alone (rank order: bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA). This superior activity arises from dual APN/NEP inhibition, prolonging enkephalin half-life more effectively than single-target agents [1] [6].
Thiorphan (NEP-specific inhibitor): Unlike AHPA derivatives, thiorphan features a mercaptoacyl moiety that chelates zinc with higher affinity (Ki ~4.7 nM). While thiorphan is 50–100x more potent against pure NEP in vitro, its in vivo analgesia-enhancing effects are comparable to bestatin due to pharmacokinetic differences. Thiorphan and AHPA derivatives act synergistically when co-administered, confirming their non-redundant targets in enkephalin catabolism [6].
Angiotensin III: This renin-angiotensin system peptide inhibits multiple enkephalin-degrading enzymes, including aminopeptidase (Ki = 0.66 μM) and dipeptidyl aminopeptidase (Ki = 1.03 μM). Though mechanistically distinct from AHPA, angiotensin III similarly potentiates Met-enkephalin analgesia in the hot-plate test, an effect blocked by naloxone. Its multimodal inhibition profile contrasts with AHPA’s primarily NEP-focused action .
Table 3: Comparative Inhibitor Profiles
| Inhibitor | Primary Target(s) | Inhibition Constant (Ki/IC₅₀) | BBB Penetrance | Mechanistic Class |
|---|---|---|---|---|
| (2S,3R)-AHPA | Enkephalinase (NEP) | 15–25 μM | Low | Competitive transition-state analog |
| Bestatin | APN > NEP | 1–5 μM (APN); 10 μM (NEP) | Moderate | Bifunctional inhibitor |
| Thiorphan | Enkephalinase (NEP) | 4.7 nM | High | Zinc chelator |
| Angiotensin III | APN, Dipeptidyl aminopeptidase | 0.66 μM (APN) | Variable | Endogenous peptide modulator |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1